1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione is a compound belonging to the class of aryl diketones. It is characterized by the presence of two 3,5-difluorophenyl groups attached to an ethane-1,2-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with ethyl oxalate in the presence of a base, followed by oxidation to yield the desired diketone . The reaction conditions typically include:
Reagents: 3,5-difluorobenzaldehyde, ethyl oxalate, base (e.g., sodium ethoxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Oxidizing Agent: Potassium permanganate or similar oxidizing agents
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of hexabenzocoronenes and other complex organic molecules.
Material Science: Incorporated into polymers for use in photovoltaics and gas chromatography stationary phases.
Pharmaceuticals: Investigated for potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules
Comparison with Similar Compounds
Similar Compounds
Benzil (1,2-diphenylethane-1,2-dione): Similar structure but lacks fluorine atoms, leading to different reactivity and properties.
Bis(4-fluorophenyl)ethane-1,2-dione: Contains fluorine atoms at different positions, affecting its chemical behavior.
1,2-Bis(3-methoxyphenyl)ethane-1,2-dione: Substituted with methoxy groups instead of fluorine, resulting in distinct properties.
Uniqueness
1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione is unique due to the presence of fluorine atoms at the 3 and 5 positions of the phenyl rings.
Properties
CAS No. |
223707-22-0 |
---|---|
Molecular Formula |
C14H6F4O2 |
Molecular Weight |
282.19 g/mol |
IUPAC Name |
1,2-bis(3,5-difluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6F4O2/c15-9-1-7(2-10(16)5-9)13(19)14(20)8-3-11(17)6-12(18)4-8/h1-6H |
InChI Key |
ZDXXQKFXZDPNLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.